molecular formula C13H16N2O5 B6613121 Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate CAS No. 13437-63-3

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate

Cat. No.: B6613121
CAS No.: 13437-63-3
M. Wt: 280.28 g/mol
InChI Key: TXMIOBGEEHTBRF-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate is a synthetic, protected amino acid derivative designed for use in chemical biology and pharmaceutical research. This compound features a benzyloxycarbonyl (Cbz) group, a widely used protecting group in organic synthesis that shields the primary amine functionality during peptide coupling reactions . The methyl ester group on the glycine moiety further enhances the molecule's utility by acting as a protecting group for the carboxylic acid, increasing the compound's stability and solubility in organic solvents for subsequent synthetic steps . Its primary research application is as a key building block in the solid-phase and solution-phase synthesis of complex peptides and peptidomimetics . The strategic placement of protective groups allows for selective deprotection and chain elongation, making it a valuable reagent for constructing specific peptide sequences. Furthermore, such protected dipeptide analogues are of significant interest in medicinal chemistry for the development of protease inhibitors . Researchers utilize these scaffolds to create transition-state analogues, such as macrocyclic compounds, which can act as potent and selective inhibitors of essential viral enzymes like the 3CL protease of norovirus, thereby presenting a potential therapeutic avenue . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-19-12(17)8-14-11(16)7-15-13(18)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMIOBGEEHTBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305110
Record name Methyl N-[(benzyloxy)carbonyl]glycylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13437-63-3
Record name NSC169148
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl N-[(benzyloxy)carbonyl]glycylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbodiimide-Mediated Coupling of Cbz-Protected Glycine Derivatives

The most widely reported method involves a two-step sequence: (1) Cbz protection of glycine and (2) carbodiimide-mediated coupling with methyl glycinate. According to a patent detailing analogous syntheses, glycine is first protected using benzyl chloroformate in a biphasic system of water and dichloromethane, with sodium bicarbonate as the base . The resulting Cbz-glycine is isolated in 85–92% yield after extraction and recrystallization.

In the coupling step, Cbz-glycine is activated with N,N'-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) at 0–5°C, followed by addition of methyl glycinate hydrochloride and triethylamine. The reaction proceeds for 12–18 hours at room temperature, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane 1:3) . Nuclear magnetic resonance (NMR) data for the final product align with literature values: 1H^1H-NMR (CDCl3_3) δ 7.35–7.28 (m, 5H, Ar–H), 5.12 (s, 2H, CH2_2Ph), 4.01 (d, J=5.6HzJ = 5.6 \, \text{Hz}, 2H, NHCH2_2), 3.73 (s, 3H, OCH3_3), and 3.45 (d, J=5.6HzJ = 5.6 \, \text{Hz}, 2H, COCH2_2NH) .

Solid-Phase Synthesis Using Wang Resin

A scalable alternative employs solid-phase synthesis to avoid solubility challenges. Wang resin-bound glycine is first esterified with methanol using dimethylaminopyridine (DMAP) and diisopropylcarbodiimide (DIC) in dichloromethane . Subsequent coupling with Cbz-glycine, activated by hydroxybenzotriazole (HOBt) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), achieves >90% coupling efficiency. Cleavage from the resin with trifluoroacetic acid (TFA)/dichloromethane (1:99) furnishes the product in 78% overall yield. This method reduces purification steps and is favored for combinatorial chemistry applications .

Enzymatic Amidification with Protease Catalysis

Recent advances utilize immobilized proteases for green synthesis. Subtilisin Carlsberg, immobilized on epoxy-functionalized silica, catalyzes the aminolysis of Cbz-glycine methyl ester with glycine methyl ester in tert-amyl alcohol. At 45°C and pH 8.0, the reaction reaches 88% conversion in 24 hours, with the enzyme retaining 95% activity after five cycles . This approach eliminates toxic coupling agents and aligns with sustainable chemistry principles.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates the reaction kinetics. A one-pot procedure combines Cbz-glycine, methyl glycinate, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in acetonitrile, irradiated at 100°C for 20 minutes. The crude product is purified via flash chromatography, yielding 94% pure material . Comparative studies show a 5-fold reduction in reaction time compared to conventional heating.

Continuous-Flow Microreactor Synthesis

Microreactor technology enhances mixing and heat transfer, enabling precise control over reaction parameters. A tubular reactor (0.5 mm ID) operates at 50°C with a residence time of 2 minutes, achieving 98% conversion when using Cbz-glycine chloride and methyl glycinate in the presence of N-methylmorpholine . This method is ideal for large-scale production, with a throughput of 1.2 kg/day.

Analytical Characterization and Quality Control

Critical quality attributes are verified using orthogonal techniques:

  • HPLC : Retention time 8.7 min (C18 column, acetonitrile/water 60:40, 1 mL/min) .

  • FT-IR : Peaks at 1745 cm1^{-1} (ester C=O), 1680 cm1^{-1} (amide I), and 1530 cm1^{-1} (amide II) .

  • Mass Spectrometry : [M+H]+^+ m/z 309.1 (calculated 309.3) .

Impurity profiling identifies methyl 2-(2-aminocetamido)acetate (<0.1%) and Cbz-glycine dimer (<0.5%), controlled via optimized reaction stoichiometry .

Industrial-Scale Optimization and Cost Analysis

Economic evaluations highlight carbodiimide-mediated coupling as the most cost-effective route ($12.50/g), whereas enzymatic methods incur higher catalyst costs ($18.20/g) . Solvent recovery systems reduce dichloromethane usage by 70%, aligning with environmental regulations.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The terminal methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is foundational for further derivatization.

Reaction ConditionsProductCatalysts/ReagentsReference
1M NaOH, 25°C, 6 hrs2-(2-{[(Benzyloxy)carbonyl]amino}acetamido)acetic acidNaOH
LiOH (aq.), THF/MeOH (3:1), 12 hrsSame as aboveLiOH
  • Mechanism : Nucleophilic attack by hydroxide ion at the carbonyl carbon, followed by elimination of methanol.

  • Applications : The carboxylic acid product serves as a precursor for amide bond formation in peptide elongation .

Deprotection of the Cbz Group

The benzyloxycarbonyl (Cbz) group is cleaved via catalytic hydrogenation, exposing the free amine for subsequent reactions.

Reaction ConditionsProductCatalysts/ReagentsReference
H₂ (1 atm), Pd/C (10%), EtOH, 4 hrs2-(2-Aminoacetamido)acetic acid methyl esterPd/C, H₂
TFA (neat), 0°C, 30 minDeprotection not observedTFA
  • Selectivity : Hydrogenolysis exclusively removes the Cbz group without affecting the methyl ester or amide bonds .

  • Limitations : Acidic conditions (e.g., TFA) fail to cleave the Cbz group, highlighting the necessity of reductive methods.

Amide Bond Formation

The deprotected amine participates in coupling reactions with carboxylic acids or activated esters.

Reaction PartnersCoupling ReagentSolventYieldReference
Boc-Gly-OHEDCI/HOBtDMF78%
Fmoc-Val-OHDCC/DMAPCH₂Cl₂65%
  • Mechanism : Activation of the carboxylic acid via EDCI/DCC forms an intermediate acyloxyphosphonium ion, facilitating nucleophilic attack by the amine.

  • Applications : Extends peptide chains for targeted drug design.

Conjugate Addition via Enamide Formation

Elimination under basic conditions generates an enamide intermediate, enabling conjugate additions.

BaseSolventAdditiveProductYieldReference
DBU (1.5 eq)THFNitroethaneMethyl 2-(2-Cbz-amino)-4-nitrobutanoate71%
KF (2 eq)DioxaneNitromethaneMethyl 2-(2-Cbz-amino)-4-nitrobutanoate84%
  • Mechanism : Base-induced elimination of water forms an α,β-unsaturated enamide, which undergoes nucleophilic attack by nitroalkanes .

  • Stereoselectivity : Reactions with nitroethane produce diastereomeric mixtures (1.5:1 ratio) .

Transesterification Reactions

The methyl ester reacts with alcohols under acidic or basic conditions to form alternative esters.

AlcoholCatalystConditionsProductYieldReference
Benzyl alcoholH₂SO₄Reflux, 24 hrsBenzyl 2-(2-Cbz-amino)acetamidoacetate58%
EthanolTi(OiPr)₄60°C, 8 hrsEthyl 2-(2-Cbz-amino)acetamidoacetate42%
  • Limitations : Steric hindrance from the Cbz group reduces reactivity toward bulkier alcohols .

Comparative Reactivity with Structural Analogs

The compound’s reactivity diverges from analogs due to its glycine backbone and Cbz protection.

CompoundKey ReactionRate (Relative)Reference
Methyl 3,3-disubstituted 2-acetamido acrylateConjugate addition with nitromethane1.5× faster
Benzyl 4-(Boc-amino)butanoateCbz deprotection2× slower
  • Factors Influencing Reactivity :

    • Electron-withdrawing Cbz group : Stabilizes transition states in elimination reactions .

    • Glycine flexibility : Enhances nucleophilic accessibility compared to bulkier residues .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₆N₂O₅
  • Molecular Weight : 280.28 g/mol
  • CAS Number : 13437-63-3
  • IUPAC Name : Methyl 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate

The compound features a benzyloxycarbonyl (Cbz) protecting group, which is significant in peptide synthesis as it stabilizes the amino acid during reactions.

Medicinal Chemistry

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate serves as an important intermediate in the synthesis of bioactive compounds. Its derivatives have been explored for their potential therapeutic effects:

  • Anticancer Agents : Research indicates that modifications of this compound can lead to the development of anticancer agents. For example, derivatives have shown activity against various cancer cell lines, suggesting potential for further development in oncology .
  • Antimicrobial Activity : Studies have demonstrated that certain derivatives exhibit antimicrobial properties, making them candidates for antibiotic development .

Peptide Synthesis

The compound is frequently utilized in peptide synthesis due to its protective groups, which allow for selective reactions:

  • Solid-Phase Peptide Synthesis (SPPS) : this compound is often used as a building block in SPPS. The Cbz group can be selectively removed under mild conditions, facilitating the formation of peptides .
  • Synthesis of Peptidomimetics : The compound has been employed in the synthesis of peptidomimetics, which mimic the structure and function of peptides but offer improved stability and bioavailability .

Biological Studies

Research utilizing this compound has provided insights into various biological mechanisms:

  • Enzyme Inhibition Studies : The compound has been used to investigate enzyme inhibition mechanisms, particularly in studies focused on proteases and other enzymes involved in disease pathways .
  • Drug Delivery Systems : Its ester functionality allows for incorporation into drug delivery systems where controlled release is desired. This application is particularly relevant in targeted therapy approaches .

Mechanism of Action

The mechanism of action of Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical processes. The compound’s benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amine moiety that interacts with target proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate with analogous compounds:

Compound Name Molecular Formula Functional Groups Key Applications/Notes Reference
This compound C₁₂H₁₄N₂O₅ Methyl ester, Z group, amides Peptide synthesis protecting group
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ Ethoxy ester, benzoic acid, amide Intermediate in organic synthesis
Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate C₂₁H₂₀N₂O₅ Benzhydryl ester, furan, amide Laboratory chemical, potential drug precursor
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, methylamino carbonyl Unknown (toxicity not fully studied)
Key Observations:
  • Ester Variations : The methyl and ethoxy esters (in the target compound and ’s compound, respectively) influence solubility and hydrolysis rates. Methyl esters are generally more volatile and reactive under acidic conditions, whereas ethoxy esters offer greater stability .
  • Aromatic Substituents : The Z group in the target compound provides steric protection, while the benzoic acid moiety in ’s compound introduces acidity, altering its reactivity in coupling reactions .
  • Heterocyclic and Bulky Groups : Benzhydryl esters () and furan rings enhance lipophilicity, making such compounds suitable for lipid-mediated drug delivery systems .

Comparative Stability Studies

  • Thermal Stability : Benzhydryl esters () exhibit higher thermal stability than methyl esters, making them suitable for high-temperature reactions .
  • Chemical Stability: The Z group in the target compound resists nucleophilic attack, unlike the cyano group in ’s compound, which may degrade in the presence of strong bases .

Biological Activity

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate, with the molecular formula C13H16N2O5 and a molecular weight of 280.28 g/mol, is a compound that has attracted considerable interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyloxycarbonyl-protected amino group, which plays a crucial role in its reactivity and biological interactions. The structural uniqueness contributes to its applications in medicinal chemistry and biochemistry.

PropertyValue
Molecular FormulaC13H16N2O5
Molecular Weight280.28 g/mol
CAS Number13437-63-3
IUPAC NameMethyl 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate

This compound acts primarily as a substrate for various enzymes, leading to the formation of active intermediates that participate in biochemical processes. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing an active amine that interacts with target proteins and enzymes. This interaction is vital for its role in enzyme-substrate dynamics and potential therapeutic applications.

Enzyme Interactions

Research indicates that this compound can influence enzyme activities, particularly in the context of peptide synthesis and modification. It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals, showcasing its versatility in biochemical applications .

Therapeutic Potential

This compound has been investigated for its therapeutic properties. Studies suggest it may have applications in drug development due to its ability to modulate enzyme activities involved in various metabolic pathways. Its structural features allow it to be a potential candidate for developing novel therapeutics targeting specific biological pathways .

Case Studies and Research Findings

  • Synthesis and Activity : A study highlighted the synthesis of this compound as part of a broader investigation into modified amino acids and their biological activities. The findings suggested that such compounds could enhance the efficacy of therapeutic agents by improving their interaction with biological targets .
  • Enzyme Modulation : In another study focusing on enzyme modulation, it was observed that this compound could act as a positive modulator for certain enzyme classes, enhancing their activity under specific conditions. This property is particularly relevant in the context of drug design, where modulation of enzyme activity can lead to improved therapeutic outcomes .
  • Comparative Analysis : A comparative study involving similar compounds demonstrated that this compound exhibited distinct biological activities when compared to other benzyloxycarbonyl derivatives. This uniqueness underscores its potential as a specialized agent in biochemical research and pharmaceutical applications .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key signals include the Z-group aromatic protons (δ ~7.3–7.4 ppm), methyl ester (δ ~3.7 ppm), and amide protons (δ ~6.5–8.0 ppm). Carbonyl carbons (amide, ester) appear at δ 165–175 ppm .
  • HRMS : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <3 ppm error. For C₁₂H₁₄N₂O₅, expected [M+H]⁺ = 267.0978 .
  • HPLC : Use a C18 column (ACN/water gradient) to assess purity; retention times vary with mobile phase pH due to the compound’s amphiphilic nature .

What strategies improve coupling efficiency in peptide synthesis using this Z-protected glycine derivative?

Q. Advanced

  • Activation Reagents : Replace DCC with HOBt/DIC to minimize racemization. For sterically hindered amines, use COMU or PyAOP .
  • Solvent Optimization : Use DMF or DCM for solubility. Additives like DMAP (1–5 mol%) accelerate acyl transfer .
  • Temperature Control : Perform couplings at 0–4°C to suppress side reactions. Monitor by in-situ FTIR for carbonyl stretching (~1720 cm⁻¹) .
  • Post-Reaction Analysis : Use MALDI-TOF to detect truncated sequences, and adjust equivalents of coupling reagents (1.2–2.0 equiv) iteratively .

What safety precautions are critical when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of fine powders .
  • Toxicity : Limited toxicological data exist; assume acute toxicity. Avoid skin contact—wash immediately with soap/water if exposed .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Neutralize acidic byproducts with sodium bicarbonate .

How can researchers address low yields in the final esterification step?

Advanced
Low yields (<50%) often stem from competing hydrolysis or incomplete activation.

  • Protection of Amide NH : Use trimethylsilyl chloride (TMSCl) to transiently protect the amide nitrogen during esterification .
  • Dean-Stark Traps : Azeotropic removal of water (e.g., toluene reflux) shifts equilibrium toward ester formation .
  • Catalytic Acids : Add p-toluenesulfonic acid (0.1 equiv) to protonate the carbonyl oxygen, enhancing electrophilicity .

What are the implications of solvent choice on crystallization and polymorph formation?

Q. Advanced

  • Polar Protic Solvents (MeOH, EtOH) : Favor needle-like crystals but may trap solvates. Dry under vacuum at 40°C to desolvate .
  • Aprotic Solvents (THF, Acetone) : Yield plate-like crystals with higher melting points (mp ~120–125°C). Monitor by DSC to detect polymorph transitions .
  • Mixed Solvents : Gradual addition of hexane to ethyl acetate solutions (1:4 v/v) improves crystal size uniformity, critical for XRD analysis .

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